CYP1A1 Enzyme Inhibition Potency: Benzo[a]fluorenone vs. Related Oxygenated PAHs
In a head-to-head screening of 15 environmentally relevant oxygenated polycyclic aromatic hydrocarbons (oxy-PAHs) against recombinant human CYP1A1 enzyme, benzo[a]fluorenone (BFLO) exhibited an IC50 value of 0.061 μM [1]. This places it as the second most potent CYP1A1 inhibitor among all tested compounds, surpassed only by benz[a]anthracene-7,12-quinone (7,12-BAQ, IC50 = 0.037 μM) [1]. The compound also significantly induced CYP1A1 and CYP1B1 gene expression in human HaCaT keratinocytes while simultaneously inhibiting enzyme activity, demonstrating a dual modulatory profile not observed in many other oxy-PAHs in the panel [1].
| Evidence Dimension | CYP1A1 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 0.061 μM (61 nM) |
| Comparator Or Baseline | benz[a]anthracene-7,12-quinone (0.037 μM); other 13 oxy-PAHs ranging from 0.079 μM to >10 μM |
| Quantified Difference | BFLO is 1.65-fold less potent than 7,12-BAQ; 1.3-fold more potent than 9,10-phenanthrenequinone (0.079 μM); at least 164-fold more potent than the weakest inhibitors |
| Conditions | Recombinant human CYP1A1 enzyme assay; ethoxyresorufin-O-deethylase (EROD) activity measurement |
Why This Matters
Researchers studying AHR-mediated pathways or requiring a potent, commercially available CYP1A1 inhibitor for in vitro assays should select benzo[a]fluorenone based on its validated sub-100 nM potency, rather than relying on untested structural analogs.
- [1] Dreij, K.; et al. Induction and inhibition of human cytochrome P4501 by oxygenated polycyclic aromatic hydrocarbons. Toxicology Research. 2016, 5, 788-799. View Source
